N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethylphenyl group, a fluoro-substituted aniline, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenyl isocyanate: This intermediate can be synthesized by reacting 3,4-dimethylaniline with phosgene under controlled conditions.
Synthesis of 4-fluoro(methylsulfonyl)aniline: This compound can be prepared by the sulfonation of 4-fluoroaniline followed by methylation using dimethyl sulfate.
Coupling Reaction: The final step involves the coupling of 3,4-dimethylphenyl isocyanate with 4-fluoro(methylsulfonyl)aniline in the presence of a suitable base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methylsulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-N-(methylsulfonyl)-glycine: Similar structure but with a glycine moiety instead of acetamide.
3,4-Dimethylphenyl isocyanate: An intermediate used in the synthesis of the target compound.
4-Fluoro(methylsulfonyl)aniline: Another intermediate with similar functional groups.
Uniqueness
N-(3,4-dimethylphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19FN2O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-4-7-15(10-13(12)2)19-17(21)11-20(24(3,22)23)16-8-5-14(18)6-9-16/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
REGRWACMEWNLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)C |
Origin of Product |
United States |
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